6-Oxo-15-hexadecenoic acid
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Overview
Description
6-Oxo-15-hexadecenoic acid is a unique organic compound with the molecular formula C16H28O3 It is characterized by the presence of a keto group at the 6th position and a double bond at the 15th position of the hexadecenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-15-hexadecenoic acid typically involves the oxidation of 15-hexadecenoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the 6th position. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent over-oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-15-hexadecenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond at the 15th position can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, organic solvents (dichloromethane, chloroform), low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Halogens (chlorine, bromine), hydrogen halides (HCl, HBr), room temperature.
Major Products:
Oxidation: this compound can be converted to 6-carboxy-15-hexadecenoic acid.
Reduction: The reduction of the keto group yields 6-hydroxy-15-hexadecenoic acid.
Substitution: Addition of halogens results in halogenated derivatives of this compound.
Scientific Research Applications
6-Oxo-15-hexadecenoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Oxo-15-hexadecenoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 6th position and the double bond at the 15th position allow it to participate in various biochemical reactions. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also modulate the activity of enzymes involved in fatty acid metabolism, influencing cellular processes .
Comparison with Similar Compounds
- 7-Oxo-16-heptadecenoic acid
- 2-Hexadecenoic acid
- 6-Methoxy-6-oxo-2,4-hexadienoic acid
- Hexadecanoic acid hydrazide
- Hexadecanoic acid (2,4,6-trichlorophenyl)-hydrazide
Comparison: 6-Oxo-15-hexadecenoic acid is unique due to the specific positioning of the keto group and the double bond, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique combination of functional groups that make it valuable for specific applications in research and industry .
Properties
CAS No. |
76402-73-8 |
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Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
6-oxohexadec-15-enoic acid |
InChI |
InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h2H,1,3-14H2,(H,18,19) |
InChI Key |
USQSWHMDEPIEEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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